Product packaging for Ethyl 4-(methylamino)-3-nitrobenzoate(Cat. No.:CAS No. 71254-71-2)

Ethyl 4-(methylamino)-3-nitrobenzoate

Cat. No.: B1353856
CAS No.: 71254-71-2
M. Wt: 224.21 g/mol
InChI Key: VBBWOFYWXQZACX-UHFFFAOYSA-N
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Description

Contextualization within Nitrobenzoate Chemistry

Nitrobenzoates are a class of organic compounds characterized by a benzoate (B1203000) group attached to a benzene (B151609) ring that is substituted with at least one nitro group. ontosight.ainih.govresearchgate.netcas.org The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the benzene ring and the reactivity of other substituents. rsc.org

Generally, nitrobenzoates are synthesized through two main routes: the nitration of a corresponding benzoate ester or the esterification of a nitrobenzoic acid. ontosight.aievitachem.com The nitration of methyl benzoate, for instance, is a classic example of an electrophilic aromatic substitution reaction where the ester group directs the incoming nitro group primarily to the meta-position. rsc.org The reactivity of the aromatic ring in nitrobenzoates is generally decreased towards further electrophilic substitution due to the deactivating effect of the nitro group. Conversely, the nitro group can be readily reduced to an amino group, providing a gateway to a wide range of amino-substituted aromatic compounds. orgsyn.org This reduction is a cornerstone of the synthetic utility of nitrobenzoates.

Ethyl 4-(methylamino)-3-nitrobenzoate fits within this class as a di-substituted nitrobenzoate. The presence of both the activating methylamino group and the deactivating nitro group on the same aromatic ring creates a unique electronic environment that influences its reactivity in subsequent synthetic transformations.

Significance in Synthetic Organic Chemistry

The primary significance of this compound in synthetic organic chemistry lies in its function as a precursor to ortho-diamino benzene derivatives. The selective reduction of the nitro group in the presence of the ester and methylamino functionalities is a key transformation that unlocks its synthetic potential.

This reduction is typically achieved through catalytic hydrogenation, using reagents such as palladium on carbon (Pd/C) in the presence of hydrogen gas. chemicalbook.com Other methods for the reduction of aromatic nitro groups, such as using sodium dithionite (B78146) or indium/ammonium chloride, have also been reported for related nitrobenzoate compounds. orgsyn.orggoogle.com The resulting product, ethyl 3-amino-4-(methylamino)benzoate, is a valuable building block for the synthesis of heterocyclic compounds, particularly benzimidazoles.

The following table summarizes a typical reduction of this compound:

ReactantReagents and ConditionsProductYield
This compound10% Pd/C, H₂ (60 psi), Methanol (B129727)/Ethanol (B145695), Room Temperature, 5 hEthyl 3-amino-4-(methylamino)benzoate88%

This data is based on a reported synthesis and may be subject to variations. chemicalbook.com

Role as an Intermediate in Advanced Synthesis

A prominent example of the role of this compound as an intermediate in advanced synthesis is its use in the preparation of the anticoagulant drug dabigatran (B194492) etexilate. google.comresearchgate.netjustia.com The synthesis of this pharmaceutical agent involves a multi-step process where the core benzimidazole (B57391) structure is constructed from a derivative of this compound.

The synthetic route to dabigatran etexilate highlights the importance of this intermediate. The precursor, 4-(methylamino)-3-nitrobenzoic acid, is first coupled with another intermediate, ethyl 3-(pyridin-2-ylamino)propanoate. justia.com The resulting amide is then subjected to a reduction of the nitro group, leading to the formation of a diamine. This diamine subsequently undergoes cyclization to form the central benzimidazole ring system of dabigatran.

The following table outlines the key steps in the synthesis of a core intermediate for dabigatran, starting from a precursor of the title compound:

StepStarting MaterialReagents and ConditionsProduct
14-Chloro-3-nitrobenzoic acidMonomethyl amine4-(Methylamino)-3-nitrobenzoic acid
24-(Methylamino)-3-nitrobenzoic acidEthyl 3-(pyridin-2-ylamino)propanoate, Halogenating agent (e.g., thionyl chloride)Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate
3Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoateReducing agent (e.g., Pd/C, H₂)Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate

This table represents a general synthetic pathway described in the literature. justia.com

This application underscores the strategic importance of this compound and its derivatives in the pharmaceutical industry for the synthesis of bioactive molecules. google.comresearchgate.netmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O4 B1353856 Ethyl 4-(methylamino)-3-nitrobenzoate CAS No. 71254-71-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(methylamino)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-16-10(13)7-4-5-8(11-2)9(6-7)12(14)15/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBWOFYWXQZACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500305
Record name Ethyl 4-(methylamino)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71254-71-2
Record name Ethyl 4-(methylamino)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 4 Methylamino 3 Nitrobenzoate

Established Synthetic Pathways

Traditional methods for synthesizing Ethyl 4-(methylamino)-3-nitrobenzoate predominantly rely on multi-step sequences involving well-understood reaction mechanisms. These pathways are known for their reliability and have been refined over time.

A primary and well-established route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction. This method typically starts with a halogenated precursor, such as a 4-halo-3-nitrobenzoic acid derivative. The presence of the electron-withdrawing nitro group in the ortho position activates the halogen for displacement by a nucleophile. nih.gov

In this pathway, 4-chloro-3-nitrobenzoic acid can be used as a starting material. The synthesis proceeds in two main steps:

Esterification: The carboxylic acid group of 4-chloro-3-nitrobenzoic acid is first converted to its ethyl ester, yielding ethyl 4-chloro-3-nitrobenzoate. This is typically achieved by reacting the acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid.

Nucleophilic Substitution: The resulting ethyl 4-chloro-3-nitrobenzoate is then reacted with methylamine (B109427). The methylamine acts as a nucleophile, attacking the carbon atom attached to the chlorine and displacing it to form the final product, this compound. A similar synthesis has been reported for the corresponding N-methyl amide, starting from 4-chloro-3-nitrobenzoic acid and methylamine to first form 4-(methylamino)-3-nitrobenzoic acid. google.com

Reaction Scheme:

An alternative and often more efficient synthetic route utilizes 4-fluoro-3-nitrobenzoic acid derivatives. Fluorine is a highly effective leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the carbon-fluorine bond. ossila.com This makes fluorinated precursors particularly reactive towards nucleophilic attack.

The synthesis pathway is analogous to that of the chlorinated precursor:

Esterification of the Precursor: 4-fluoro-3-nitrobenzoic acid is esterified with ethanol, typically under acidic conditions (e.g., using concentrated sulfuric acid) and reflux, to produce ethyl 4-fluoro-3-nitrobenzoate. nih.gov

Nucleophilic Aromatic Substitution: The ethyl 4-fluoro-3-nitrobenzoate then undergoes a nucleophilic aromatic substitution reaction with methylamine to yield this compound. The higher reactivity of the fluoro-substituent often allows for milder reaction conditions and can lead to higher yields compared to chloro- or bromo-analogs. nih.gov

PrecursorReagentsProduct of Step 1Reagents for Step 2Final Product
4-chloro-3-nitrobenzoic acidEthanol, H₂SO₄Ethyl 4-chloro-3-nitrobenzoateMethylamineThis compound
4-fluoro-3-nitrobenzoic acidEthanol, H₂SO₄Ethyl 4-fluoro-3-nitrobenzoateMethylamineThis compound

Emerging and Green Chemistry Approaches

In line with the growing emphasis on sustainable chemistry, new methods are being developed to synthesize this compound that are more efficient and environmentally friendly.

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offers significant advantages in terms of reduced solvent waste, time, and cost. For the synthesis of this compound, a one-pot approach could involve the direct reaction of 4-halo-3-nitrobenzoic acid with ethanol and methylamine. A patent describes a one-pot method for a related compound, benzocaine, starting from 4-nitrobenzoic acid, which undergoes esterification and subsequent reduction in the same reactor. google.com This suggests the feasibility of a similar one-pot process for the target molecule, combining esterification and nucleophilic substitution.

The use of catalysts can significantly improve the efficiency and selectivity of synthetic reactions. In the context of synthesizing this compound, catalysis can be applied to the esterification step. While traditional methods use stoichiometric amounts of strong acids like sulfuric acid, which generate significant waste, solid acid catalysts such as zeolites or ion-exchange resins are being explored as greener alternatives. scirp.orgresearchgate.net These catalysts are easily separable from the reaction mixture and can often be reused. For instance, the esterification of 4-nitrobenzoic acid with ethanol has been successfully carried out using natural zeolite catalysts. scirp.org

Microwave-assisted synthesis is another emerging technique that can accelerate reaction rates and improve yields. The synthesis of related benzohydrazides from 4-nitro ethyl benzoate (B1203000) has been shown to be efficient under microwave irradiation. ijpsr.com This approach could potentially be adapted for the synthesis of this compound.

ApproachKey FeaturesPotential Advantages
One-Pot Synthesis Multiple reaction steps in a single vessel.Reduced waste, time, and cost.
Catalytic Synthesis Use of solid acid catalysts (e.g., zeolites).Easier separation, catalyst reusability, reduced acid waste.
Microwave-Assisted Use of microwave irradiation to heat the reaction.Faster reaction times, potentially higher yields.

Purification and Characterization Techniques in Synthesis

Following the synthesis, the crude this compound must be purified and its identity and purity confirmed.

Purification Techniques:

Filtration: The reaction mixture is often filtered to remove solid catalysts or by-products. For example, after a reaction, the mixture might be filtered through a pad of celite. chemicalbook.com

Extraction: The product is typically extracted from the aqueous reaction mixture into an organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layers are then combined, washed (e.g., with brine), and dried over an anhydrous salt like sodium sulfate. orgsyn.org

Concentration: The solvent is removed from the purified organic phase under reduced pressure (e.g., using a rotary evaporator) to yield the crude product. chemicalbook.com

Recrystallization: This is a common final purification step. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize out, leaving impurities in the solution.

Characterization Techniques: The structure and purity of the synthesized this compound are confirmed using various spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the molecular structure, including the number and types of protons and carbon atoms. rsc.org

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are also used. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the ester carbonyl (C=O) and the nitro (NO₂) groups. scirp.org

Chromatographic Methods (e.g., Thin Layer Chromatography)

Chromatographic techniques are fundamental in the separation and purification of organic compounds. utexas.edu Thin Layer Chromatography (TLC) is a widely used, simple, and rapid method to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. utexas.edugetty.edu

In the context of this compound and related aromatic nitro compounds, TLC is typically performed using a solid stationary phase, such as silica (B1680970) gel or alumina, coated on a glass or plastic plate. utexas.edursc.org The choice of the mobile phase, a solvent or a mixture of solvents, is crucial for achieving effective separation. The separation is based on the principle of differential partitioning of the compounds between the stationary and mobile phases. utexas.edu More polar compounds interact more strongly with the polar stationary phase (like silica gel) and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. utexas.edu

For compounds structurally similar to this compound, various solvent systems have been proven effective. A common approach involves using a mixture of a non-polar solvent, such as petroleum ether or hexanes, and a more polar solvent like ethyl acetate. rsc.org The ratio of these solvents can be adjusted to optimize the separation. For instance, increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, causing all compounds to move further up the plate. The progress of reactions involving these types of molecules is often monitored by TLC to determine the point of completion before proceeding with purification. rsc.orgresearchgate.net

Below is a table summarizing typical conditions used for the TLC analysis of aromatic nitro compounds.

Stationary PhaseMobile Phase (Eluant System)Application
Silica Gel GBenzene (B151609) / Petroleum Ether / Methanol (B129727) (e.g., 40:30:5 v/v/v)Separation of various nitro compounds and nitric acid esters. epa.gov
Silica GelPetroleum Ether / Ethyl AcetatePurification and reaction monitoring of various organic esters. rsc.org
Neutral Aluminium OxidePetroleum Ether / Ethyl AcetateAlternative stationary phase for purification of organic esters. rsc.org

This table is interactive. Click on the headers to sort the data.

Recrystallization Procedures

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle involves dissolving the impure solid in a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent. youtube.com

The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. Furthermore, the solvent should not react with the compound and should have a boiling point below the compound's melting point. stackexchange.com

While specific recrystallization data for this compound is not extensively detailed in the literature, suitable solvents can be inferred from procedures for structurally similar compounds and from solvents used in its synthesis. For instance, ethanol is mentioned as a solvent in a reaction involving this compound and is also used for the recrystallization of the related compound, methyl 3-nitrobenzoate. youtube.comstackexchange.comchemicalbook.com Another common technique is to dissolve the crude product in a solvent in which it is highly soluble (like dichloromethane) and then add a non-solvent (like hexane) to induce precipitation of the pure compound. orgsyn.org

The table below outlines potential solvent systems for the recrystallization of this compound based on procedures for analogous compounds.

Compound TypeSolvent(s)Procedure
Aromatic Nitro EstersEthanolThe crude product is dissolved in a minimum amount of hot ethanol and allowed to cool slowly to form pure crystals. youtube.comstackexchange.com
Aromatic Amines/EstersDichloromethane / Hexane (B92381)The crude material is dissolved in dichloromethane, and hexane is added until the solution becomes cloudy, promoting crystallization upon standing. orgsyn.org
Related PrecursorsMethanol / EthanolUsed as reaction solvents, indicating solubility at elevated temperatures, which is a prerequisite for a recrystallization solvent. chemicalbook.com

This table is interactive. Click on the headers to sort the data.

Chemical Transformations and Derivatization Strategies

Reduction Reactions of the Nitro Group

The nitro group on the aromatic ring is highly susceptible to reduction, providing a reliable pathway to the corresponding amino functional group. This transformation is a critical step in the synthesis of various derivatives, as the resulting ortho-phenylenediamine structure is a key precursor for many heterocyclic compounds.

The selective reduction of the nitro group in Ethyl 4-(methylamino)-3-nitrobenzoate yields Ethyl 3-amino-4-(methylamino)benzoate, a key diamine intermediate. A common and efficient method for this conversion is catalytic hydrogenation.

In a typical laboratory procedure, this compound is dissolved in a solvent such as methanol (B129727). A slurry of 10% Palladium on activated carbon (Pd/C) in ethanol (B145695) is added to this solution under an inert nitrogen atmosphere. The reaction is then subjected to hydrogen gas pressure (e.g., 60 psi) in a Parr shaker apparatus at room temperature for several hours. chemicalbook.com The catalyst is subsequently removed by filtration through a celite bed, and the solvent is evaporated under vacuum to afford the desired product, Ethyl 3-amino-4-(methylamino)benzoate, often in high yields of around 88%. chemicalbook.com The successful formation of the product can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). chemicalbook.com

ReactantReagents & ConditionsProductYieldReference
This compound10% Pd/C, H₂ (60 psi), Methanol/Ethanol, Room Temperature, 5hEthyl 3-amino-4-(methylamino)benzoate88% chemicalbook.com

Cyclization Reactions

The derivatives of this compound, particularly the reduced product Ethyl 3-amino-4-(methylamino)benzoate, are excellent precursors for synthesizing fused heterocyclic ring systems.

Benzimidazoles are an important class of heterocyclic compounds with various applications. They can be synthesized from this compound through a "one-pot" reductive cyclization process. This method avoids the isolation of the intermediate diamine, improving procedural efficiency.

In this reaction, the starting nitro compound is treated with a reducing agent, such as sodium dithionite (B78146) (Na₂S₂O₄), in the presence of an aldehyde. mdpi.com The sodium dithionite reduces the nitro group to an amine in situ, forming the reactive Ethyl 3-amino-4-(methylamino)benzoate. This diamine immediately reacts with the aldehyde present in the mixture. The initial condensation forms a Schiff base, which then undergoes intramolecular cyclization and subsequent aromatization to yield the stable benzimidazole (B57391) ring system. mdpi.com This one-pot strategy is a powerful tool for the efficient synthesis of substituted benzimidazoles. mdpi.comorganic-chemistry.org

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from this compound involves a multi-step sequence, as the oxadiazole ring is typically constructed from an acid hydrazide precursor. nih.govjchemrev.com

The synthetic pathway would likely involve the following transformations:

Ester Hydrolysis: The ethyl ester group is first hydrolyzed to the corresponding carboxylic acid, 4-(methylamino)-3-nitrobenzoic acid, typically under basic or acidic conditions.

Hydrazide Formation: The resulting carboxylic acid is then converted into the corresponding acid hydrazide. This is commonly achieved by reacting the acid with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often following an initial conversion of the carboxylic acid to an ester (like the starting material) or an acid chloride to increase reactivity. nih.gov

Cyclization: The acid hydrazide is then cyclized to form the 1,3,4-oxadiazole ring. This final step can be accomplished using various reagents that serve as a source of the final carbon atom in the ring, such as carbon disulfide (to form a mercapto-oxadiazole) or by condensation with a carboxylic acid or acid chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.govjchemrev.com

Nucleophilic Substitution Reactions of the Methylamino Group

The nitrogen atom of the methylamino group is nucleophilic and can participate in substitution reactions to form more complex N-substituted derivatives. While substitution of the entire methylamino group from the aromatic ring is challenging, substitution on the nitrogen atom is a feasible derivatization strategy.

N-alkylation or N-acylation reactions can be performed on the secondary amine. For example, the hydrogen atom on the nitrogen can be replaced by an alkyl group, such as a benzyl (B1604629) group, through reaction with an appropriate alkyl halide (e.g., benzyl bromide) in the presence of a base. The base is required to deprotonate the amine, increasing its nucleophilicity. The existence of related compounds like ethyl 4-(benzyl-methylamino)benzoate supports the viability of this synthetic route. chemsynthesis.com

Esterification Reactions of Carboxylic Acid Precursors

This compound is synthesized from its corresponding carboxylic acid precursor, 4-(methylamino)-3-nitrobenzoic acid. guidechem.com The most direct and common method for this transformation is the Fischer-Speier esterification.

This acid-catalyzed reaction involves heating the carboxylic acid in an excess of ethanol, which serves as both the reactant and the solvent. A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it toward nucleophilic attack by the ethanol. researchgate.net The reaction is reversible, and the excess ethanol helps to drive the equilibrium towards the formation of the ethyl ester product. researchgate.net After the reaction reaches completion, the excess acid is neutralized, and the product is isolated through extraction and purification. bond.edu.aubond.edu.au

Formation of Ethyl 3-(Methylamino)-4-nitrobenzoate from 3-(Methylamino)-4-nitrobenzoic acid

The synthesis of Ethyl 3-(methylamino)-4-nitrobenzoate from its corresponding carboxylic acid, 3-(methylamino)-4-nitrobenzoic acid, is achieved through the process of esterification. This reaction involves the condensation of the carboxylic acid group with ethanol in the presence of a catalyst to form the ethyl ester. The most common method employed for this transformation is the Fischer-Speier esterification, which utilizes an acid catalyst to facilitate the reaction.

Several catalytic systems and reaction conditions have been explored to optimize the synthesis of Ethyl 3-(methylamino)-4-nitrobenzoate. Traditional methods often involve refluxing the 3-(methylamino)-4-nitrobenzoic acid with ethanol and a strong mineral acid, such as sulfuric acid. evitachem.com This method is effective but may require extended reaction times.

More contemporary approaches have focused on improving reaction efficiency and environmental compatibility. These include the use of solid acid catalysts like acidic zeolites, which can simplify product purification and catalyst recovery. evitachem.com Another advanced method is the application of microwave irradiation to accelerate the reaction, often leading to significantly shorter reaction times and higher yields compared to conventional heating. evitachem.com

One detailed study highlights the efficiency of using a polar aprotic solvent. In this procedure, 3-(methylamino)-4-nitrobenzoic acid is reacted with five equivalents of ethanol in N,N-dimethylformamide (DMF). evitachem.com The use of p-toluenesulfonic acid as a catalyst at a temperature of 80°C resulted in the reaction completing within 2 hours, affording a high yield of 92%. evitachem.com The high dielectric constant of DMF helps to stabilize the reaction intermediates, while its aprotic nature prevents the quenching of the alcohol nucleophile, contributing to the enhanced reaction rate. evitachem.com

The following table summarizes the key findings for this esterification process:

ReactantReagentCatalystSolventTemperatureTimeYield
3-(Methylamino)-4-nitrobenzoic acidEthanolSulfuric AcidNone (Ethanol as solvent)Reflux--
3-(Methylamino)-4-nitrobenzoic acidEthanolp-Toluenesulfonic acidN,N-Dimethylformamide80°C2 h92%
3-(Methylamino)-4-nitrobenzoic acidEthanolSolid Acidic Zeolites----
3-(Methylamino)-4-nitrobenzoic acidEthanolMicrowave Irradiation----

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis

A ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the N-methyl protons, and the protons of the ethyl ester group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would confirm the connectivity of the protons. Specifically, one would anticipate signals for the ethyl group (a quartet and a triplet), a singlet for the methylamino group, and distinct signals for the three protons on the benzene (B151609) ring, with their splitting patterns revealing their relative positions.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum would provide evidence for all ten carbon atoms in the molecule. This would include signals for the carbonyl carbon of the ester, the aromatic carbons (with varying shifts due to the electron-donating methylamino group and the electron-withdrawing nitro and ester groups), the N-methyl carbon, and the two carbons of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that typically shows the protonated molecule. For Ethyl 4-(methylamino)-3-nitrobenzoate, one would expect to observe an ion corresponding to [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 225.087.

Molecular Ion Peak Analysis

The molecular ion peak [M]⁺ in a mass spectrum confirms the molecular weight of the compound. For this molecule, the monoisotopic mass is 224.080 g/mol . High-resolution mass spectrometry would be able to confirm the elemental composition of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

The N-H stretch of the secondary amine.

The C=O stretch of the ester group.

The asymmetric and symmetric stretches of the nitro (NO₂) group.

The C-H stretches of the aromatic ring and the aliphatic methyl and ethyl groups.

The C-O stretch of the ester.

The C=C stretches of the aromatic ring.

Without access to peer-reviewed publications or spectral database entries containing this information, a detailed and accurate article on the spectroscopic properties of this compound cannot be constructed.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT/B3LYP)

There are no published studies that have performed quantum chemical calculations, such as those using Density Functional Theory (DFT) with the B3LYP functional, specifically on Ethyl 4-(methylamino)-3-nitrobenzoate. Consequently, data related to its optimized molecular structure, electronic orbitals, and electrostatic potential from these methods are unavailable.

Molecular Structure Optimization

No literature could be found that reports the optimization of the molecular structure of this compound using computational methods. This type of analysis would typically yield precise information on bond lengths, bond angles, and dihedral angles for the molecule's most stable geometric configuration.

Frontier Molecular Orbital (FMO) Analysis

An analysis of the Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—has not been documented for this compound. youtube.comwikipedia.org Such an analysis is crucial for understanding a molecule's reactivity, electronic properties, and UV-Vis absorption characteristics. researchgate.net The energy gap between the HOMO and LUMO, a key parameter derived from FMO analysis, remains uncalculated for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for identifying the electron-rich and electron-deficient regions of a molecule, which in turn helps predict sites for electrophilic and nucleophilic attack. researchgate.netlibretexts.org A search of scientific databases reveals no studies that have generated or analyzed an MEP map for this compound.

Conformational Analysis

The study of how a molecule's energy changes with the rotation around its single bonds, known as conformational analysis, has not been specifically reported for this compound. libretexts.orgyoutube.com Such an investigation would identify the most stable conformers (spatial arrangements) of the molecule and the energy barriers between them. While crystal structure data exists for analogous compounds like Ethyl 4-ethylamino-3-nitrobenzoate and Ethyl 4-(tert-butylamino)-3-nitrobenzoate, which provides their solid-state conformation, a comprehensive analysis of the conformational landscape of this compound in different phases is not available. nih.govnih.gov

Energetic and Structural Effects of Substituents

Systematic studies on the energetic and structural effects of the methylamino, nitro, and ethyl ester substituents on the benzoate (B1203000) core of this specific molecule are not available. Research on other nitrobenzyl compounds has explored how different substituents can influence properties and reaction rates, but this has not been extended to a detailed computational analysis of this compound. researchgate.net

Applications in Medicinal Chemistry and Drug Discovery

Precursor in the Synthesis of Biologically Active Compounds

The primary application of Ethyl 4-(methylamino)-3-nitrobenzoate in medicinal chemistry is as a starting material or key intermediate in the synthesis of more complex molecules with therapeutic potential.

This compound and its analogs serve as crucial building blocks for the synthesis of various benzimidazole (B57391) derivatives. The benzimidazole scaffold is a prominent pharmacophore found in numerous FDA-approved drugs and investigational compounds, exhibiting a broad spectrum of biological activities.

The synthesis typically involves a "one-pot" nitro-reductive cyclization. For instance, a derivative, Ethyl 4-(butylamino)-3-nitrobenzoate, undergoes this reaction using sodium dithionite (B78146) in the presence of a substituted aldehyde to yield functionalized benzimidazoles. This process first reduces the nitro group to an amine, which then condenses with the aldehyde and cyclizes to form the benzimidazole ring system. This synthetic strategy is efficient for creating a library of derivatives for pharmacological screening.

N-methyl-4-(methylamino)-3-nitrobenzamide, a closely related amide derivative, is highlighted as an intermediate for synthesizing benzimidazole analogs aimed at treating a variety of conditions, including hereditary immunodeficiency, autoimmune diseases, and hematopoietic dysfunction. Furthermore, it is used to create benzimidazole derivatives that may treat alopecia and promote hair growth. Another key intermediate, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, is prepared from a 4-(methylamino)-3-nitrobenzoic acid precursor and is essential in the synthesis of complex benzimidazole drugs like Dabigatran (B194492) etexilate.

Precursor CompoundReagentsProduct ClassPotential Therapeutic Area
Ethyl 4-(butylamino)-3-nitrobenzoateSodium dithionite, substituted aldehydeSubstituted BenzimidazolesAntimicrobial, Optoelectronic materials
N-methyl-4-(methylamino)-3-nitrobenzamideVariousBenzimidazole AnaloguesAutoimmune diseases, Alopecia
4-(Methylamino)-3-nitrobenzoic acidThionyl chloride, Ethyl 3-(pyridin-2-ylamino)propanoate, Pd-CDiamine intermediate for BenzimidazolesAnticoagulants (e.g., Dabigatran)

The synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension and heart failure, often involves intermediates derived from nitrobenzoates. This compound's structural framework is incorporated into the synthetic pathways for drugs like Candesartan Cilexetil.

In a documented synthesis of Candesartan Cilexetil, a related aniline (B41778) derivative, ethyl 2-[(N-t-butoxycarbonyl)amino]-3-nitrobenzoate, is N-alkylated to produce an intermediate. This intermediate undergoes several steps, including hydrolysis and esterification. A critical step is the reduction of the nitro group to an amine, which is then cyclized to form the core benzimidazole ring of Candesartan. For example, the reduction of a nitro-intermediate can be achieved using stannous chloride to yield the corresponding amino compound, which is then cyclized to afford the final product. The entire process demonstrates how the nitrobenzoate moiety is foundational to constructing the complex architecture of the final drug molecule.

Researchers synthesize derivatives from various chemical backbones to explore their potential as antioxidants, which are compounds that can inhibit oxidation and combat oxidative stress implicated in many diseases. While direct studies on this compound for this purpose are not extensively detailed, the broader class of nitrobenzoate and coumarin (B35378) derivatives, which share some structural motifs, has been investigated for antioxidant properties.

For instance, studies on 3-methyl-4-nitrobenzoate derivatives have been conducted to evaluate their antifungal potential, which often overlaps with antioxidant screening in early-stage drug discovery. Similarly, extensive research on 3-substituted-4-hydroxycoumarins shows their evaluation for antioxidant activity through assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and inhibition of lipid peroxidation. These studies provide a framework for how derivatives of this compound could be synthesized and tested for similar properties, exploring how modifications to its structure influence its ability to scavenge free radicals.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By making systematic modifications to a lead molecule, researchers can identify key structural features (pharmacophores) responsible for its therapeutic effects and optimize its properties.

For classes of compounds related to this compound, such as synthetic stilbene (B7821643) and nitrobenzoate derivatives, SAR studies have provided valuable insights. For example, in a series of 3-methyl-4-nitrobenzoate derivatives tested for antifungal activity, the length of the alkyl side chain was found to be a critical determinant of bioactivity. Specifically, methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate showed the greatest antifungal activity against C. guilliermondii, suggesting that small and medium-sized alkyl esters are favorable for this specific biological target. This type of analysis helps in designing more potent and selective compounds.

Compound SeriesStructural VariationImpact on Biological Activity
3-methyl-4-nitrobenzoate estersAlkyl chain lengthSmall (methyl) and medium (pentyl) chains enhanced antifungal activity against specific Candida strains.
Synthetic StilbenesIsomeric form (E/Z)Z-isomers generally showed stronger anti-microbial activity than E-isomers.
Synthetic StilbenesSubstituent groupsThe presence and position of hydrophilic vs. lipophilic groups significantly altered anti-microbial potency.

Molecular Docking and Computational Drug Design

Computational methods are indispensable in modern drug discovery for predicting how a potential drug molecule (a ligand) might interact with its biological target, typically a protein. Molecular docking is a key technique used to simulate the binding orientation and affinity of a ligand within the active site of a protein.

Understanding the specific interactions between a ligand and a protein is crucial for designing effective drugs. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Molecular docking studies on derivatives of compounds structurally related to this compound have been performed to elucidate these binding modes.

In a study involving 3-methyl-4-nitrobenzoate derivatives with antifungal activity, molecular docking was used to predict how the most active compound interacted with its potential protein target, thymidylate kinase (TMPK). The results of such simulations can guide the rational design of new derivatives with improved binding affinity and, consequently, enhanced biological activity. Similarly, in silico docking has been used to analyze the anti-inflammatory potential of compounds like ethyl 3,4,5-trihydroxybenzoate (B8703473) by studying its interactions with target enzymes such as cyclooxygenase-2 (COX-2) and superoxide (B77818) dismutase (SOD). These computational approaches allow researchers to prioritize which derivatives to synthesize and test in the laboratory, saving time and resources.

Target Identification (e.g., 2OH4 protein of VEGFR-2)

In the field of medicinal chemistry, particularly in the development of anticancer agents, this compound serves as a valuable chemical intermediate for the synthesis of targeted therapies. Its utility is prominently highlighted in the creation of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein implicated in tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients. researchgate.netnih.gov The strategic design of these inhibitors often relies on detailed structural knowledge of the target protein, exemplified by the crystal structure identified by the Protein Data Bank (PDB) ID: 2OH4. nih.gov

VEGFR-2 is a receptor tyrosine kinase that plays a critical role in mediating cellular signals essential for the proliferation and migration of endothelial cells, which are fundamental processes in angiogenesis. researchgate.netfrontiersin.org Consequently, inhibiting the kinase activity of VEGFR-2 has become a primary strategy for developing anti-angiogenic drugs. dovepress.comnih.gov The 2OH4 PDB entry represents the crystal structure of the human VEGFR-2 kinase domain complexed with a benzimidazole-urea inhibitor. rcsb.orgnih.gov This high-resolution structural data provides medicinal chemists with a precise three-dimensional model of the ATP-binding site, the region targeted by kinase inhibitors. nih.gov

The 2OH4 structure reveals the specific amino acid residues and the spatial arrangement of the active site, enabling the rational design of small molecules that can bind with high affinity and selectivity. rcsb.org Compounds like this compound are not typically the final active drug but are used as foundational scaffolds. Through multi-step synthesis, this starting material is elaborated into more complex structures engineered to fit snugly within the VEGFR-2 active site defined by the 2OH4 structure.

Molecular docking studies using the 2OH4 crystal structure as a template are a common practice to predict how newly designed compounds will bind to VEGFR-2. nih.gov These computational models help in optimizing the inhibitor's structure to achieve key interactions with amino acid residues in the binding pocket, which are crucial for potent inhibition. For instance, inhibitors are often designed to form hydrogen bonds with the "hinge region" residues, such as Cysteine 919 (Cys919), and to make additional contacts with residues like Glutamate 885 (Glu885) and Aspartate 1046 (Asp1046) in the DFG motif region. researchgate.net The chemical moieties on the this compound scaffold—the methylamino and nitro groups—can be chemically modified to create functional groups that form these critical interactions.

The table below summarizes the key molecular interactions that are typically sought between a designed inhibitor (often derived from scaffolds like this compound) and the VEGFR-2 kinase domain, as informed by the 2OH4 crystal structure.

Table 1: Key Interactions within the VEGFR-2 (2OH4) Active Site

Inhibitor Moiety/Region Interacting Residue(s) in 2OH4 Type of Interaction Significance
Heterocyclic Core (e.g., quinoxaline, benzimidazole) Cys919, Glu917 Hydrogen Bonds Anchors the inhibitor in the ATP hinge region. dovepress.com
Phenyl Ring / Hydrophobic Groups Leu840, Val848, Ala866, Val916, Leu1035 Hydrophobic Interactions Occupies the hydrophobic pocket, increasing binding affinity. rcsb.org

By leveraging the detailed structural map provided by 2OH4, chemists can rationally modify intermediates like this compound to develop potent and selective VEGFR-2 inhibitors, paving the way for new anti-angiogenic therapies. nih.gov

Future Directions and Research Perspectives

Development of Novel Derivatization Pathways

The molecular architecture of Ethyl 4-(methylamino)-3-nitrobenzoate provides a rich platform for chemical derivatization. The presence of the nitro, methylamino, and ethyl ester groups allows for a variety of chemical transformations. Future research will likely focus on selectively modifying these groups to generate a library of novel compounds with diverse properties.

Key reactive sites for derivatization include:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, creating a diamino-substituted benzene (B151609) ring. A common method involves catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like methanol (B129727) or ethanol (B145695). chemicalbook.com This transformation yields ethyl 3-amino-4-(methylamino)benzoate, a key intermediate for building heterocyclic ring systems, such as benzimidazoles, which are prevalent in many biologically active molecules.

Modification of the Amino Group: The secondary amine (methylamino group) can undergo various reactions, including acylation, alkylation, and arylation, to introduce new functional groups. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and material characteristics.

Hydrolysis and Amidation of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(methylamino)-3-nitrobenzoic acid. This acid can then be coupled with various amines or alcohols to form a wide range of amides and esters, respectively. This pathway is crucial for creating peptide-like structures or polymers. The synthesis of related amides, such as N-methyl-4-(methylamino)-3-nitrobenzamide, has been achieved by first converting the carboxylic acid to an acyl chloride using thionyl chloride, followed by reaction with an amine. google.com

Future efforts will likely explore more efficient and environmentally friendly synthetic methods, such as flow chemistry and biocatalysis, to access these derivatives on a larger scale.

Exploration of New Biological Activities

While this compound is primarily used as a synthetic intermediate, its structural motifs are present in various pharmacologically active compounds. The nitroaromatic scaffold is a known pharmacophore, and its derivatives warrant investigation for a range of biological activities. Compounds with similar structures are often explored for their potential as lead compounds in drug discovery. ontosight.ai

Potential areas for biological screening include:

Antimicrobial and Antifungal Activity: Nitro-containing compounds have a long history as antimicrobial agents. Research on related 3-methyl-4-nitrobenzoate derivatives has demonstrated their potential as antifungal agents against various Candida species. researchgate.net This suggests that derivatives of this compound could be promising candidates for the development of new antifungal drugs.

Anticancer and Kinase Inhibition: The benzimidazole (B57391) core, which can be synthesized from the diamino derivative of this compound, is a privileged structure in cancer research and is found in numerous kinase inhibitors. By developing derivatives that mimic the structure of known kinase inhibitors, it may be possible to identify novel anticancer agents.

Anti-inflammatory and Antioxidant Properties: Aromatic amines and nitro compounds can exhibit anti-inflammatory and antioxidant activities. Future studies could involve screening a library of derivatives in relevant cellular and biochemical assays to identify compounds with these properties.

The exploration of these and other biological targets will be a key focus of future research, potentially leading to the discovery of new therapeutic agents.

Advanced Computational Modeling for Drug Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound and its derivatives, these techniques can accelerate the design and optimization of new drug candidates.

Predicted Physicochemical Properties of this compound
PropertyPredicted Value
Topological Polar Surface Area (TPSA)81.47 Ų
LogP (Octanol-Water Partition Coefficient)1.8132
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Rotatable Bonds4

Future computational studies could include:

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their biological activity, QSAR models can be developed to correlate specific structural features with activity. These models can then predict the activity of virtual compounds, guiding the synthesis of more potent molecules.

Molecular Docking: For derivatives targeting specific enzymes or receptors, molecular docking simulations can predict the binding mode and affinity. This information is crucial for understanding the mechanism of action and for designing modifications that enhance binding. For instance, modeling studies on antifungal 3-methyl-4-nitrobenzoate derivatives have helped to identify potential interactions with target proteins. researchgate.net

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. This early-stage screening helps to identify candidates with favorable drug-like properties and to flag potential liabilities, reducing the failure rate in later stages of drug development.

The integration of these computational approaches will be vital for the rational design of novel derivatives with improved efficacy and safety profiles.

Industrial Scale-Up and Process Optimization

As the potential applications of this compound and its derivatives expand, the need for efficient and scalable synthetic processes becomes critical. Research in this area will focus on optimizing reaction conditions, minimizing waste, and reducing costs to meet the demands of industrial production.

Comparison of Synthesis Methods for Related Nitrobenzoates
MethodCatalyst/ReagentsKey AdvantagesReference
Traditional EsterificationSulfuric AcidCommonly used, straightforward google.com
Solid Acid CatalysisZeolitesImproved reaction rates, reduced environmental impact scirp.org
Microwave-Assisted Synthesis-Accelerated reaction times scirp.org, researchgate.net
Ultrasound-Assisted Synthesis-Enhanced reaction efficiency scirp.org, researchgate.net

Key areas for process optimization include:

Catalyst Development: The traditional use of strong mineral acids like sulfuric acid in esterification reactions poses environmental and handling challenges. google.com Future research will likely focus on developing and implementing solid acid catalysts, such as zeolites or ion-exchange resins, which are more environmentally friendly, reusable, and can simplify product purification. scirp.org

Alternative Energy Sources: The use of microwave irradiation and ultrasound has been shown to accelerate esterification reactions and improve yields for related nitrobenzoates. scirp.org, researchgate.net Optimizing these technologies for the synthesis of this compound could lead to significant reductions in reaction time and energy consumption.

Continuous Flow Synthesis: Transitioning from batch processing to continuous flow manufacturing offers numerous advantages, including improved safety, better process control, higher yields, and easier scale-up. Developing a continuous flow process for the synthesis of this compound would be a major step towards efficient industrial production.

Solvent and Reagent Optimization: A thorough investigation into solvent effects and the use of greener, more sustainable reagents will be essential. For example, processes that allow for the recycling of solvents can significantly reduce the environmental footprint and operational costs of large-scale synthesis. google.com

By focusing on these areas, chemists and chemical engineers can develop robust, cost-effective, and sustainable manufacturing processes for this compound, ensuring its availability for future research and commercial applications.

Q & A

Q. What are the common synthetic routes for ethyl 4-(methylamino)-3-nitrobenzoate, and what are their limitations?

  • Methodological Answer : The compound is often synthesized via acid-catalyzed esterification or heterocyclization. A classic approach involves reacting nitrobenzoic acid derivatives with alcohols (e.g., ethanol) in the presence of sulfuric acid, but this method suffers from side reactions like sulfonation and oxidation due to harsh acidic conditions . Alternative routes include using this compound as a precursor in heterocyclization reactions with aldehydes (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde) under reducing agents like Na₂S₂O₄ in DMSO at 90°C, which minimizes side reactions but requires precise stoichiometric control .

Q. How can the nitro group in this compound be selectively reduced to an amine?

  • Methodological Answer : Selective reduction of the nitro group is achieved using hydrazine hydrate in the presence of a catalyst like Pb/C, which avoids over-reduction of other functional groups. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to prevent byproduct formation . Sodium dithionite (Na₂S₂O₄) in DMSO at elevated temperatures (90°C) is another effective reductant for nitro-to-amine conversion, particularly in heterocyclization reactions .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Key techniques include:
  • ESI-MS : To confirm molecular weight and fragmentation patterns (e.g., m/z peaks corresponding to [M+H]⁺) .
  • ¹H/¹³C NMR : To assign signals for the methylamino (-NHCH₃), nitro (-NO₂), and ester (-COOEt) groups. Solvent choice (e.g., DMSO-d₆) enhances resolution for hydrogen-bonding groups .
  • IR Spectroscopy : To identify stretching vibrations of nitro (1520–1350 cm⁻¹) and ester carbonyl (1720–1700 cm⁻¹) groups .

Advanced Research Questions

Q. How can conflicting spectroscopic or crystallographic data for derivatives of this compound be resolved?

  • Methodological Answer : Contradictions in data often arise from polymorphism or solvate formation. To resolve these:
  • Perform X-ray crystallography using programs like SHELXL for structure refinement. For example, similar compounds (e.g., ethyl 4-chloro-3-nitrobenzoate) have been resolved via single-crystal diffraction to confirm bond lengths and angles .
  • Use powder XRD to identify polymorphic phases and DSC/TGA to assess thermal stability of different crystalline forms .

Q. What strategies optimize the regioselectivity of reactions involving this compound?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric effects:
  • Nitro Group Reactivity : The electron-withdrawing nitro group directs electrophilic substitution to the para position. For example, in heterocyclization, Na₂S₂O₄ preferentially reduces the nitro group while preserving the ester functionality .
  • Catalyst Design : Transition-metal catalysts (e.g., Pd/C) can enhance selectivity in cross-coupling reactions by stabilizing intermediates .

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

  • Methodological Answer : The nitro and ester groups participate in intermolecular hydrogen bonds, forming specific motifs. Graph set analysis (e.g., Etter’s rules) can classify these interactions:
  • N–H···O bonds between methylamino and nitro groups.
  • C–H···O interactions involving the ester carbonyl.
    Comparative studies of analogs (e.g., ethyl 4-amino-3-methylbenzoate) reveal similar packing patterns, suggesting predictable supramolecular behavior .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For instance:
  • The nitro group’s electron-withdrawing nature increases the electrophilicity of the adjacent carbon, favoring SNAr mechanisms.
  • Solvent effects (e.g., DMSO’s polarity) are incorporated via PCM models to predict reaction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.